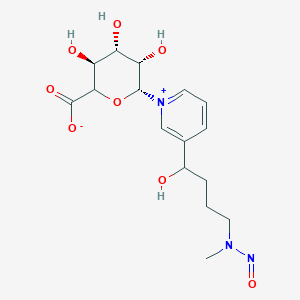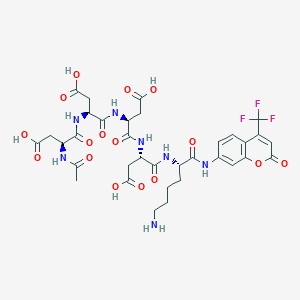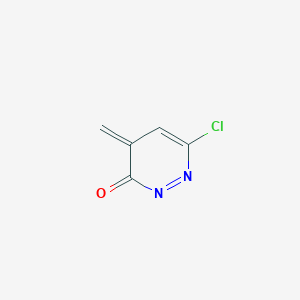
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol N-beta-D-Glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol N-beta-D-Glucuronide is a metabolite of the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). This compound is known for its carcinogenic properties and is a significant biomarker for assessing exposure to tobacco smoke and its associated health risks .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol N-beta-D-Glucuronide typically involves the glucuronidation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol. This process can be catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) under specific conditions. The reaction generally requires the presence of UDP-glucuronic acid as a glucuronide donor and is carried out in an aqueous buffer at a controlled pH and temperature .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using techniques such as chromatography to ensure high purity and yield .
化学反応の分析
Types of Reactions
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol N-beta-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of reactive intermediates that may contribute to its carcinogenic properties.
Reduction: This reaction can convert the compound back to its parent form, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol.
Substitution: This reaction involves the replacement of functional groups within the molecule, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure specificity and efficiency .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different biological activities and toxicities, making them important for further study .
科学的研究の応用
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol N-beta-D-Glucuronide has several scientific research applications:
Chemistry: It is used as a model compound to study the metabolism of tobacco-specific nitrosamines and their derivatives.
Biology: It serves as a biomarker for tobacco exposure and is used in studies investigating the biological effects of tobacco smoke.
Medicine: The compound is studied for its role in carcinogenesis and its potential as a target for cancer prevention and treatment strategies.
作用機序
The mechanism of action of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol N-beta-D-Glucuronide involves its metabolic activation to reactive intermediates that can form DNA adducts. These adducts can lead to mutations and initiate carcinogenesis. The compound primarily targets the liver and lungs, where it undergoes enzymatic activation and exerts its carcinogenic effects .
類似化合物との比較
Similar Compounds
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK): The parent compound, known for its potent carcinogenic properties.
4-(Methylnitrosamino)-4-(3-pyridyl)butanal: Another metabolite of NNK with similar biological activities.
N-nitroso-N-methyl-4-aminobutyric acid: A related nitrosamine with carcinogenic potential.
Uniqueness
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol N-beta-D-Glucuronide is unique due to its role as a glucuronide conjugate, which makes it more water-soluble and facilitates its excretion from the body. This property distinguishes it from its parent compound and other similar nitrosamines, highlighting its importance in detoxification and biomarker studies .
特性
分子式 |
C16H23N3O8 |
|---|---|
分子量 |
385.37 g/mol |
IUPAC名 |
(3S,4S,5S,6R)-3,4,5-trihydroxy-6-[3-[1-hydroxy-4-[methyl(nitroso)amino]butyl]pyridin-1-ium-1-yl]oxane-2-carboxylate |
InChI |
InChI=1S/C16H23N3O8/c1-18(17-26)6-3-5-10(20)9-4-2-7-19(8-9)15-13(23)11(21)12(22)14(27-15)16(24)25/h2,4,7-8,10-15,20-23H,3,5-6H2,1H3/t10?,11-,12-,13-,14?,15+/m0/s1 |
InChIキー |
VSVYJUYJFLYYSI-ZIZCHBSTSA-N |
異性体SMILES |
CN(CCCC(C1=C[N+](=CC=C1)[C@H]2[C@H]([C@H]([C@@H](C(O2)C(=O)[O-])O)O)O)O)N=O |
正規SMILES |
CN(CCCC(C1=C[N+](=CC=C1)C2C(C(C(C(O2)C(=O)[O-])O)O)O)O)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2R,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B12355481.png)
![Ethyl 5-[4-(trifluoromethyl)phenyl]pyrazolidine-3-carboxylate](/img/structure/B12355488.png)

![N-(pyridin-2-ylmethyl)-1-[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methanamine;hydrobromide](/img/structure/B12355491.png)



![5,6,7,8-tetrahydro-4aH-pyrido[3,4-d]pyrimidin-4-one;dihydrochloride](/img/structure/B12355507.png)
![1-[4-[5-[[Benzyl(methyl)amino]methyl]-1-[(2,6-difluorophenyl)methyl]-2,4-dioxo-3-phenyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea](/img/structure/B12355515.png)

![2-(2-ethoxy-5-piperidin-1-ylsulfonylphenyl)-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12355530.png)
![5-Methylidene-[1,2,4]triazolo[4,3-a]quinolin-1-one](/img/structure/B12355542.png)
![5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12355547.png)

